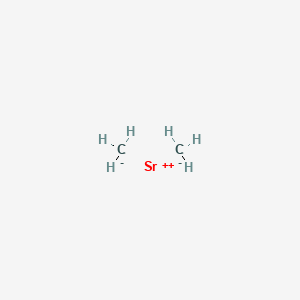
Strontium dimethanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strontium dimethanide is a chemical compound that features strontium, an alkaline earth metal, bonded with methanide groups. Strontium itself is a soft, silvery-white, highly reactive metal that belongs to Group 2 of the periodic table
Vorbereitungsmethoden
The synthesis of strontium dimethanide typically involves the reaction of strontium metal with methanide precursors under controlled conditions. One common method is the direct reaction of strontium with methanide in an inert atmosphere to prevent oxidation. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired compound. Industrial production methods may involve more sophisticated techniques such as sol-gel processes, precipitation from solution, or mechanochemical routes to ensure high purity and yield .
Analyse Chemischer Reaktionen
Strontium dimethanide undergoes various chemical reactions, including:
Oxidation: When exposed to oxygen, this compound can form strontium oxide and other oxidation products.
Reduction: The compound can be reduced under specific conditions to yield elemental strontium and methanide.
Substitution: this compound can participate in substitution reactions where the methanide groups are replaced by other functional groups. Common reagents used in these reactions include oxygen, hydrogen, and various halogens.
Wissenschaftliche Forschungsanwendungen
Strontium dimethanide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other strontium-containing compounds and materials.
Wirkmechanismus
The mechanism of action of strontium dimethanide involves its interaction with molecular targets and pathways within biological systems. In bone regeneration, for example, this compound stimulates the differentiation of pre-osteoblasts into osteoblasts, promoting bone formation. It also reduces the resorption of bone by osteoclasts, thereby enhancing bone density and strength . The compound’s ability to interact with calcium-sensing receptors and other cellular pathways underlies its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Strontium dimethanide can be compared with other strontium-containing compounds such as strontium ranelate and strontium aluminate. While strontium ranelate is primarily used in the treatment of osteoporosis due to its dual action on bone formation and resorption, this compound’s applications extend to various fields, including luminescent materials and electronic devices . Similar compounds include strontium oxide, strontium hydroxide, and strontium carbonate, each with its unique properties and applications .
Eigenschaften
CAS-Nummer |
108899-22-5 |
|---|---|
Molekularformel |
C2H6Sr |
Molekulargewicht |
117.69 g/mol |
IUPAC-Name |
strontium;carbanide |
InChI |
InChI=1S/2CH3.Sr/h2*1H3;/q2*-1;+2 |
InChI-Schlüssel |
MMBJNPLCOWRTOO-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].[CH3-].[Sr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[(2,4-Dichlorophenyl)methylidene]amino}oxy)-3-methylbutanoic acid](/img/structure/B14328819.png)
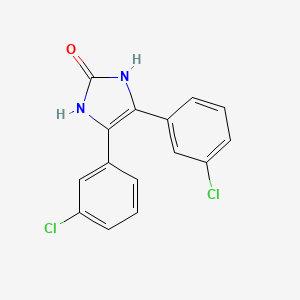
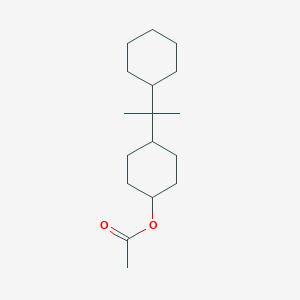
![2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1-propan-2-ylbenzo[e]benzimidazole;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14328833.png)
![6-[2-(4-Methoxyphenyl)ethenyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14328834.png)
![6,7-Dihydro-3H,5H-[1,2]dithiolo[3,4-b][1,4]dithiepine-3-thione](/img/structure/B14328843.png)
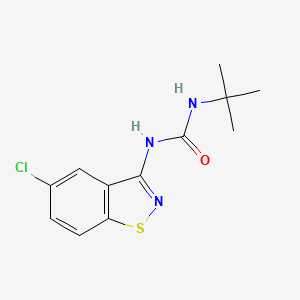
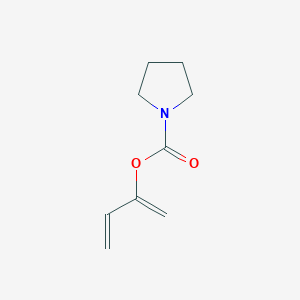
![7-Chloro-1-phenyl-1H-[1,2,3]triazolo[4,5-d]pyridazine](/img/structure/B14328855.png)
![1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole](/img/structure/B14328857.png)
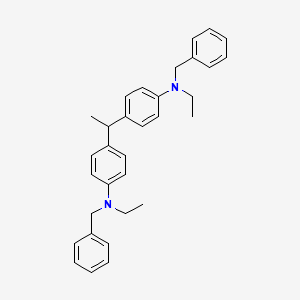

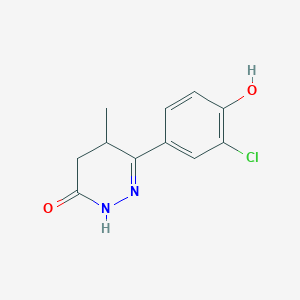
![4-Methyl-N-[(4-methylphenyl)(oxo-lambda~4~-sulfanylidene)methyl]aniline](/img/structure/B14328881.png)
